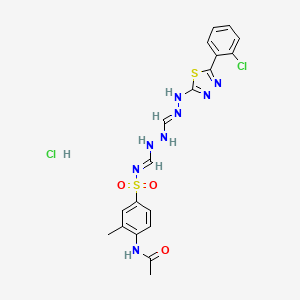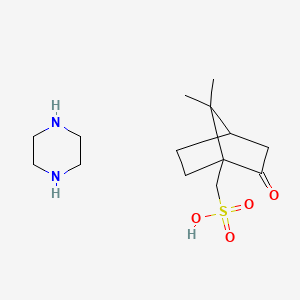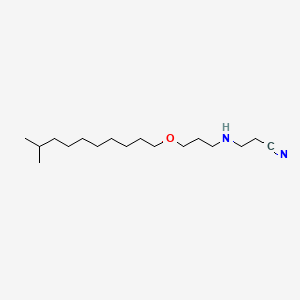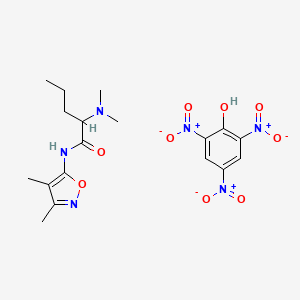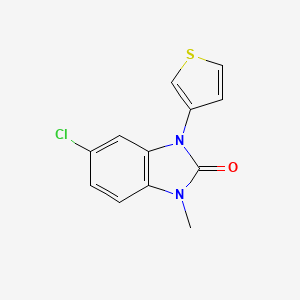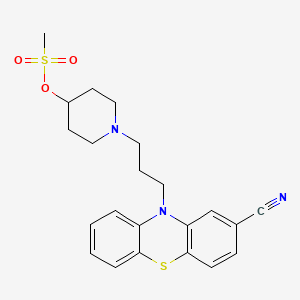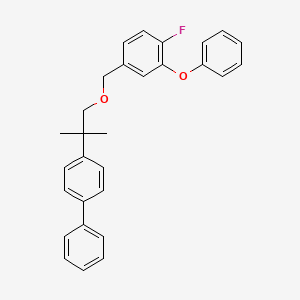
1,1'-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- typically involves multiple steps, including the formation of biphenyl and subsequent functionalization. Common synthetic routes include:
Suzuki Coupling Reaction: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This reaction involves the alkylation of biphenyl with tert-butyl groups using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl alcohols.
Scientific Research Applications
1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler structure without the additional functional groups.
4-Fluorobiphenyl: Contains a fluorine atom but lacks the phenoxy and methoxy groups.
Phenoxyphenyl Compounds: Similar in structure but with variations in the substituents.
Uniqueness
1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it valuable in specialized applications where other compounds may not be as effective.
Properties
CAS No. |
83493-45-2 |
|---|---|
Molecular Formula |
C29H27FO2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-fluoro-4-[[2-methyl-2-(4-phenylphenyl)propoxy]methyl]-2-phenoxybenzene |
InChI |
InChI=1S/C29H27FO2/c1-29(2,25-16-14-24(15-17-25)23-9-5-3-6-10-23)21-31-20-22-13-18-27(30)28(19-22)32-26-11-7-4-8-12-26/h3-19H,20-21H2,1-2H3 |
InChI Key |
UTFHDOBHPDLHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



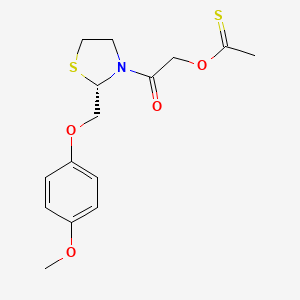
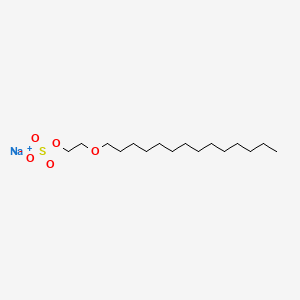
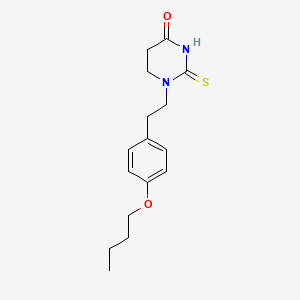
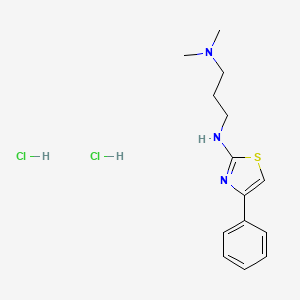
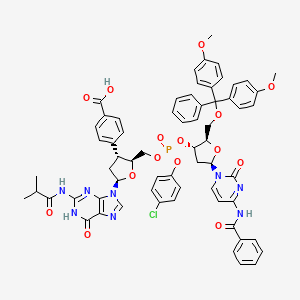
![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)

